2-(Benzyloxy)-4-(2,2-difluoroethoxy)aniline
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Overview
Description
2-(Benzyloxy)-4-(2,2-difluoroethoxy)aniline is an organic compound that features both benzyloxy and difluoroethoxy functional groups attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4-(2,2-difluoroethoxy)aniline typically involves multiple steps, starting from commercially available precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-4-(2,2-difluoroethoxy)aniline can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as hydrogen gas (H_2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH_4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br_2) or nitric acid (HNO_3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of a nitro group would produce an aniline derivative .
Scientific Research Applications
2-(Benzyloxy)-4-(2,2-difluoroethoxy)aniline has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique functional groups make it useful in the development of novel materials with specific properties, such as fluorinated polymers.
Organic Synthesis:
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-4-(2,2-difluoroethoxy)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoroethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the benzyloxy group can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)aniline: Lacks the difluoroethoxy group, making it less lipophilic and potentially less metabolically stable.
4-(2,2-Difluoroethoxy)aniline: Lacks the benzyloxy group, which may reduce its ability to participate in hydrogen bonding and other interactions.
Uniqueness
2-(Benzyloxy)-4-(2,2-difluoroethoxy)aniline is unique due to the presence of both benzyloxy and difluoroethoxy groups, which confer distinct chemical properties. The combination of these groups can enhance the compound’s overall stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-(2,2-difluoroethoxy)-2-phenylmethoxyaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO2/c16-15(17)10-19-12-6-7-13(18)14(8-12)20-9-11-4-2-1-3-5-11/h1-8,15H,9-10,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBWEOBYFWRGIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)OCC(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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